

Preclinical Profile of [18F]F-FAPI-FUSCC-07: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for [18F]F-FAPI-FUSCC-07, a novel radiotracer targeting Fibroblast Activation Protein (FAP). FAP is a promising pan-cancer target due to its overexpression in the stroma of a majority of epithelial tumors, making it an attractive candidate for diagnostic imaging and potential theranostic applications.[1][2] This document summarizes the key preclinical findings, experimental methodologies, and visualizes the underlying scientific concepts to facilitate further research and development in FAP-targeted molecular imaging.

Core Preclinical Data

The preclinical evaluation of [18F]F-**FAPI-FUSCC-07** has demonstrated its potential as a promising tracer for FAP PET imaging.[1] Key characteristics include high stability, favorable hydrophilic properties, and strong tumor uptake with prolonged retention in preclinical models. [1][3]

Physicochemical and In Vitro Properties

[18F]F-FAPI-FUSCC-07 has shown high stability in both phosphate-buffered saline and fetal bovine serum.[1][3] Its hydrophilic nature is a key attribute for a PET tracer.[1][3] In vitro studies using human glioma U87MG cells, which have high FAP expression, demonstrated significant cellular uptake and inhibitory properties of the tracer.[1][4] This uptake was shown to be FAP-specific, as HT1080 cells with low FAP expression exhibited minimal uptake.[4]



Property	Result	Source
Stability	High stability in phosphate- buffered saline and fetal bovine serum	[1][3]
Hydrophilicity	Favorable hydrophilic properties	[1][3]
Cellular Uptake	Significant specific uptake in FAP-expressing U87MG cells	[1][4]
Specificity	Minimal uptake in low FAP- expressing HT1080 cells	[4]

In Vivo Biodistribution and Tumor Uptake

Biodistribution analysis in U87MG tumor-bearing mice revealed strong tumor uptake and prolonged retention of [18F]F-**FAPI-FUSCC-07**.[1][3] Micro-PET/CT imaging confirmed these findings, with tumor uptake peaking at 1 hour post-injection.[4]

Animal Model	Organ/Tiss ue	1 hour post- injection (%ID/g)	2 hours post- injection (%ID/g)	4 hours post- injection (%ID/g)	Source
U87MG Tumor- bearing Mice	Tumor	15.33 ± 2.01	14.50 ± 2.19	10.13 ± 1.08	[4]
U87MG Tumor- bearing Mice (Blocking)	Tumor	0.48 ± 0.31	-	-	[4]

Data presented as mean \pm standard deviation. %ID/g = percentage of injected dose per gram of tissue.



A blocking study, where an excess of a non-radiolabeled FAP inhibitor (DOTA-FAPI-04) was coinjected, resulted in a significant reduction in tumor uptake, confirming the in vivo specificity of [18F]F-FAPI-FUSCC-07 for FAP.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of [18F]F-FAPI-FUSCC-07.

Cell Culture and Animal Models

- Cell Lines: Human glioma U87MG cells (high FAP expression) and fibrosarcoma HT1080 cells (low FAP expression) were utilized for in vitro specificity studies.[4]
- Animal Model: U87MG tumor-bearing mice were used for in vivo biodistribution and micro-PET/CT imaging studies.[1][3]

In Vitro Uptake and Competition Assays

The cellular uptake and inhibitory properties of [18F]F-FAPI-FUSCC-07 were assessed in U87MG cells.[1] For competition studies, a blocking agent was used to demonstrate FAP-specific binding.[4]

Biodistribution Studies

U87MG tumor-bearing mice were injected with [18F]F-**FAPI-FUSCC-07**. At various time points post-injection (1, 2, and 4 hours), animals were euthanized, and organs of interest were harvested, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[4]

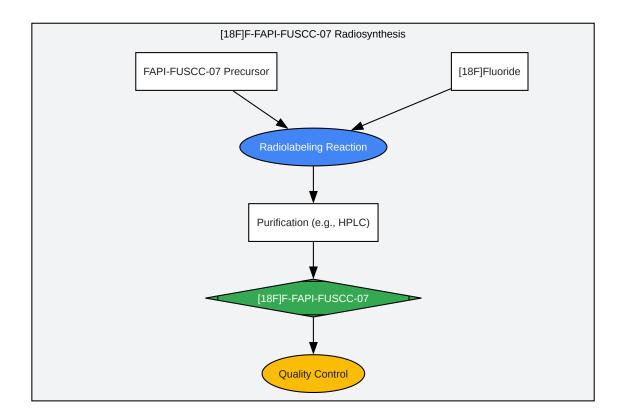
Micro-PET/CT Imaging

U87MG tumor-bearing mice underwent micro-PET/CT imaging at different time points after intravenous injection of [18F]F-**FAPI-FUSCC-07**.[1][3] For blocking studies, a group of mice was co-injected with an excess of DOTA-FAPI-04.[4]

Visualized Workflows and Pathways



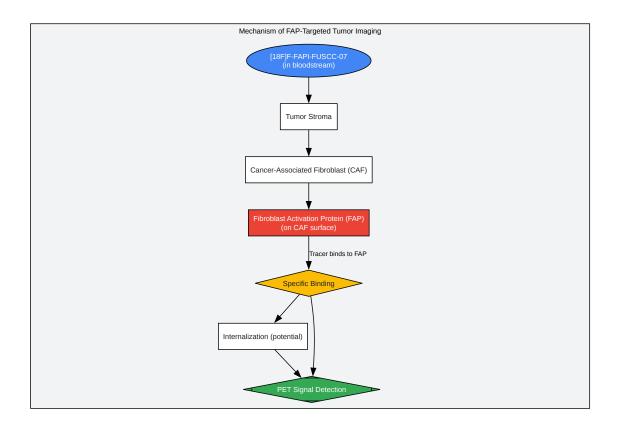
To further elucidate the experimental processes and the underlying biological mechanism, the following diagrams are provided.



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Radiosynthesis workflow for [18F]F-FAPI-FUSCC-07.

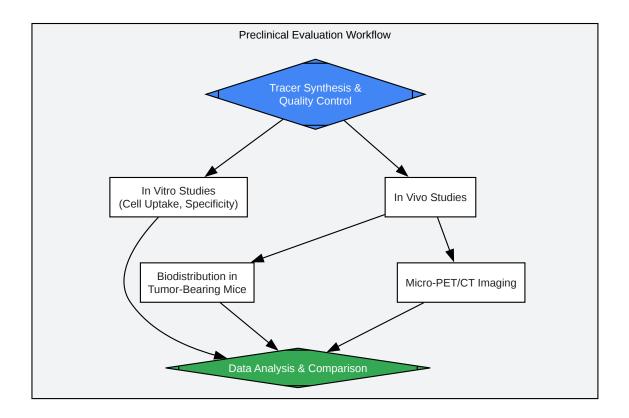




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Targeting mechanism of [18F]F-FAPI-FUSCC-07.





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Workflow of preclinical evaluation.

Conclusion

The preclinical data for [18F]F-FAPI-FUSCC-07 strongly support its potential as a specific and effective PET imaging agent for FAP-expressing tumors.[1][5] Its favorable characteristics, including high stability, hydrophilicity, and significant tumor uptake with prolonged retention, position it as a promising candidate for further clinical investigation.[1][3] First-in-human studies have suggested superior image contrast in many cases compared to other FAPI tracers.[1] This technical guide provides a foundational understanding of the preclinical evidence, which is critical for researchers and developers in the field of oncologic molecular imaging.



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